1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine
Overview
Description
1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a cyclohexyl group with a tert-butyl substituent
Preparation Methods
The synthesis of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclohexyl group with a tert-butyl substituent. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Addition of the Tert-butyl Group: The tert-butyl group is often introduced through Friedel-Crafts alkylation or other suitable alkylation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active compounds, potentially targeting various receptors or enzymes.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can be used in studies involving cell signaling pathways or as a probe to understand biological mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions, while the cyclohexyl and tert-butyl groups provide steric effects that influence binding affinity and selectivity. These interactions can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine include:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substituents and biological activities.
Cyclohexyl Amines: Compounds such as cyclohexylamine and its derivatives have similar cyclohexyl groups but lack the pyrrolidine ring.
Tert-butyl Substituted Amines: These compounds have the tert-butyl group but differ in their core structures and applications.
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-14(2,3)11-4-6-13(7-5-11)16-9-8-12(15)10-16/h11-13H,4-10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSXBGWZACKPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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